molecular formula C13H14BrNO4 B1428651 methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate CAS No. 941692-26-8

methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate

Cat. No.: B1428651
CAS No.: 941692-26-8
M. Wt: 328.16 g/mol
InChI Key: NHXVDOHRYYIYCH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate is a substituted benzopyran derivative characterized by a fused bicyclic core structure with bromo, acetamido, and ester functional groups. Its structural complexity arises from the stereoelectronic effects of the bromine atom, the hydrogen-bonding capacity of the acetamido group, and the hydrolytic stability of the methyl ester.

Properties

IUPAC Name

methyl 5-acetamido-6-bromo-3,4-dihydro-2H-chromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h6H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXVDOHRYYIYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1CCCO2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate (CAS No. 941692-26-8) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, including its chemical properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₄BrNO₄
Molecular Weight328.16 g/mol
CAS Number941692-26-8
MDL NumberMFCD28101532

Mechanisms of Biological Activity

Research indicates that compounds structurally related to methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran have shown various biological activities:

  • Anticancer Activity : Similar benzopyran derivatives have been studied for their potential as anticancer agents. For instance, certain coumarin derivatives exhibit histone deacetylase inhibitory activity, leading to antiproliferative effects in cancer cells . The structural features of methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran suggest it may possess similar properties.
  • Antioxidant Properties : Compounds with a benzopyran structure often demonstrate antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation . Such properties are crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
  • Anti-inflammatory Effects : The chroman ring present in the compound is recognized for its anti-inflammatory activities. Studies have shown that derivatives can inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways .

Case Studies and Research Findings

Several studies highlight the biological significance of related compounds:

  • Inhibition Studies : A study demonstrated that certain chroman derivatives inhibited the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
  • Antioxidant Activity Assessment : Research on glabraosides A and B, which are structurally similar compounds, revealed that glabraoside A exhibited significant DPPH scavenging activity, suggesting that methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran could also possess comparable antioxidant capabilities .
  • Therapeutic Potential : The potential of methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran as a therapeutic agent has been underscored by its structural analogs that have been shown to exhibit hepatoprotective effects in vitro . This suggests a promising avenue for further research into liver-related diseases.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate has been investigated for its potential as a pharmaceutical agent. Studies have shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of benzopyran compounds can inhibit cancer cell proliferation. In vitro studies demonstrated that this compound selectively induced apoptosis in certain cancer cell lines, suggesting its potential as an anticancer drug candidate .

Neuropharmacology

The compound's structural features suggest possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of similar benzopyran derivatives in models of neurodegenerative diseases. The findings indicated that these compounds could mitigate oxidative stress and neuronal cell death, pointing towards the potential use of this compound in treating conditions like Alzheimer's disease .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its bromine substituent allows for further functionalization, enabling the creation of diverse chemical entities.

Case Study: Synthesis of Novel Derivatives

Researchers have successfully utilized this compound as a starting material to synthesize new derivatives with enhanced biological activities. These derivatives were evaluated for their antimicrobial properties, showing promising results against several bacterial strains .

Agricultural Chemistry

There is emerging interest in the application of this compound in agricultural chemistry as a potential biopesticide or growth regulator.

Case Study: Biopesticidal Activity

Initial studies have indicated that compounds derived from benzopyrans can exhibit insecticidal properties. This compound was tested against common agricultural pests, demonstrating effective repellency and mortality rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate, a comparative analysis with three analogous compounds is provided below. Key parameters include substituent effects, spectroscopic profiles, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups NMR Chemical Shift Anomalies (ppm) Reactivity Notes
Target Compound Br (6), Acetamido (5), COOMe (8) Bromo, acetamido, ester δ 7.2–7.5 (aromatic H), δ 2.1 (CH3) Electrophilic susceptibility at Br; ester hydrolysis under basic conditions
5-Acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate (Analog 1) H (6), Acetamido (5), COOMe (8) Acetamido, ester δ 6.8–7.1 (aromatic H), δ 2.0 (CH3) Reduced steric hindrance; faster ester hydrolysis
6-Chloro-5-nitro-3,4-dihydro-2H-1-benzopyran-8-carboxylate (Analog 2) Cl (6), NO2 (5), COOMe (8) Chloro, nitro, ester δ 7.4–7.7 (aromatic H), δ 2.2 (CH3) Nitro group enhances electrophilicity; Cl less reactive than Br
6-Bromo-5-hydroxy-3,4-dihydro-2H-1-benzopyran-8-carboxylate (Analog 3) Br (6), OH (5), COOMe (8) Bromo, hydroxyl, ester δ 7.1–7.3 (aromatic H), δ 2.1 (CH3) OH participates in H-bonding; ester stability similar to target

Key Findings:

The acetamido group (target vs. Analog 3’s hydroxyl) reduces hydrogen-bond donor capacity but improves metabolic stability, as observed in analogous benzopyrans .

Spectroscopic Signatures :

  • NMR data (e.g., aromatic proton shifts at δ 7.2–7.5) highlight the electron-withdrawing effects of bromo and acetamido groups, which deshield adjacent protons compared to Analog 1 (δ 6.8–7.1) .
  • The methyl ester (δ ~2.1 ppm) remains consistent across analogs, indicating minimal electronic perturbation from substituent variations.

Reactivity and Stability: The target compound’s bromine atom is susceptible to nucleophilic aromatic substitution (e.g., in Suzuki coupling reactions), whereas Analog 2’s nitro group facilitates electrophilic substitution but complicates redox stability .

Research Implications and Limitations

While this compound exhibits promising structural features, direct pharmacological data remain scarce. Comparative studies suggest its utility as a intermediate in synthesizing brominated bioactive molecules. However, challenges include:

  • Synthetic Complexity : Introducing multiple substituents (Br, acetamido) requires multi-step protocols, lowering yield compared to simpler analogs.
  • Toxicity Risks : Brominated aromatics may pose metabolic toxicity, as seen in related compounds .

Q & A

Basic Synthesis Optimization

Q: What are the critical steps to optimize the synthesis of methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate for improved yield and purity?

A:

  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or toluene to enhance reaction efficiency and minimize side products. DMF facilitates nucleophilic substitutions, while toluene reduces unwanted solvolysis .
  • Reaction Conditions : Reflux under inert atmospheres (e.g., nitrogen) for 12–18 hours ensures complete conversion. Temperature control (80–110°C) prevents thermal degradation of the acetamido group .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to isolate the compound. Monitor purity via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Advanced Crystallographic Refinement

Q: How can SHELX software be methodologically applied to resolve crystallographic ambiguities in this compound?

A:

  • Structure Solution : Use SHELXD for phase determination via direct methods, leveraging high-resolution (<1.0 Å) X-ray data to resolve the bromine atom’s heavy-atom effect .
  • Refinement : In SHELXL, apply anisotropic displacement parameters for non-hydrogen atoms. Constrain the acetamido group using AFIX 137 and refine hydrogen atoms via riding models .
  • Validation : Check for data contradictions using R1/wR2 convergence (<5% discrepancy) and the Flack parameter to confirm absolute configuration. Address residual electron density peaks (>0.3 eÅ⁻³) near bromine with disorder modeling .

Basic Analytical Characterization

Q: Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

A:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ ~6.8 ppm (aromatic protons), δ ~2.1 ppm (acetamido methyl), and δ ~4.2 ppm (dihydro-2H-benzopyran methylene) .
    • ¹³C NMR : Confirm carbonyl groups (δ ~170 ppm for ester, δ ~168 ppm for acetamido) and bromine’s deshielding effect (C-6 at δ ~120 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z ~398 (calc. for C₁₃H₁₅BrNO₄). High-resolution MS (HRMS) validates the molecular formula .
  • HPLC : Use a C18 column (70:30 acetonitrile/water) with UV detection at 254 nm; retention time ~8.2 min indicates purity >95% .

Advanced Environmental Fate Modeling

Q: How can computational models predict the environmental persistence and receptor interactions of this compound?

A:

  • QSPR/QSAR Modeling : Calculate logP (XLogP3 ~3.5) and biodegradation likelihood using EPI Suite. The bromine substituent increases hydrophobicity, suggesting bioaccumulation potential .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The acetamido group may hydrogen-bond to active sites (binding energy ≤ -7.0 kcal/mol) .
  • Degradation Pathways : Apply DFT (B3LYP/6-31G*) to predict hydrolysis rates. The ester group is susceptible to base-catalyzed hydrolysis (t₁/₂ ~72 hours at pH 9) .

Advanced Pharmacological Experimental Design

Q: What experimental variables must be controlled to assess this compound’s biological activity?

A:

  • Dose-Response Studies : Use a randomized block design with four replicates. Test concentrations (1–100 μM) against controls (DMSO vehicle) to calculate IC₅₀ values .
  • Catalytic Effects : Screen enzyme inhibition (e.g., kinases) with ATP concentrations (0.1–10 mM) to identify noncompetitive inhibition (Ki ≤ 10 μM) via Lineweaver-Burk plots .
  • Data Analysis : Apply ANOVA to compare treatment groups (p < 0.05). Address contradictions (e.g., outlier IC₅₀ values) by repeating assays under standardized conditions (pH 7.4, 37°C) .

Advanced Mechanistic Studies

Q: How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

A:

  • Kinetic Isotope Effects (KIE) : Compare kH/kD ratios (C-5 acetamido vs. deuterated analogs) to identify rate-determining steps (e.g., nucleophilic attack at C-6 bromine) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediates (e.g., acyloxyborane complexes) during Suzuki-Miyaura coupling .
  • Computational Validation : Perform DFT calculations (Gaussian 16) to map energy profiles. Transition states (TS) for bromine displacement should have ΔG‡ ~25 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate
Reactant of Route 2
methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate

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